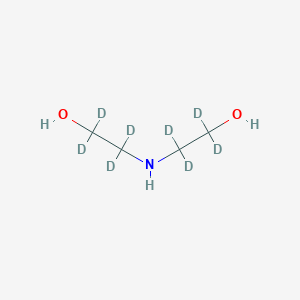

Bis(2-hydroxyethyl)-D8-amine

Descripción general

Descripción

“Bis(2-hydroxyethyl)-D8-amine” is a variant of “Bis(2-hydroxyethyl)amine”, a compound that belongs to the class of monomers known as diols or glycols . It is widely used to synthesize unsaturated polyester resins, polyethylene terephthalate (PET), and new biocompatible polymer systems .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Bis(2-hydroxyethyl) terephthalate” was synthesized from banana starch . Another study reported the synthesis of “N,N-bis(2-hydroxyethyl)oleamide” using oleic acid and diethanolamine .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported. For instance, PET was chemically recycled by aminolysis using ethanolamine, converting it into bis(2-hydroxyethyl) terephthalamide (BHETA) .

Aplicaciones Científicas De Investigación

Cosmetics Industry

Diethanolamine-d8 is used in the cosmetics industry as a precursor for fatty acid diethanolamides, which are common ingredients in personal care products. A method has been developed to determine the presence of Diethanolamine and its nitrosamine derivative, N-Nitrosodiethanolamine (NDELA), in these products due to their potential carcinogenic effects .

Ionic Liquids Creation

The substance is also used in the creation of ionic liquids . Ionic liquids are salts in the liquid state below 100°C and have applications in green chemistry due to their low volatility and ability to dissolve a wide range of materials .

Biological Activity Studies

Diethanolamine-d8 derivatives are studied for their biological activity . These studies are crucial for understanding the biological interactions and potential therapeutic uses of these compounds .

Environmental Impact Assessment

Lastly, Diethanolamine-d8 is examined for its environmental impact , particularly its toxicity to aquatic life. Understanding its environmental footprint is essential for developing safer and more sustainable chemical practices .

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |

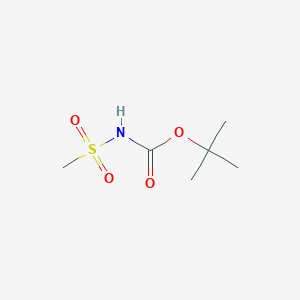

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)